![molecular formula C16H20ClN3O2 B4591331 N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B4591331.png)
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine
Descripción general
Descripción
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine is a useful research compound. Its molecular formula is C16H20ClN3O2 and its molecular weight is 321.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.1244046 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Research on related oxadiazole derivatives demonstrates the compound's involvement in complex chemical reactions, such as ring-fission and C–C bond cleavage reactions. These processes are significant for the synthesis of tertiary amines and provide insights into the mechanism of reactions leading to novel compounds (Jäger et al., 2002). Such chemical reactions are foundational for understanding the compound's behavior and potential for creating new materials.
Antimicrobial Applications
Compounds structurally similar to N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine have been synthesized and evaluated for their antimicrobial properties. For instance, novel pyrazole integrated 1,3,4-oxadiazoles have shown potent to weak antimicrobial activity, highlighting the potential for developing new antimicrobial agents from oxadiazole derivatives (Ningaiah et al., 2014).
Photoreactivity and Material Science
The photoreactivity of oxadiazole compounds, such as the synthesis of fluorinated heterocyclic compounds via a photochemical methodology, demonstrates the utility of these compounds in material science. This approach facilitates the production of amino-substituted oxadiazoles, useful in various applications, including optoelectronics and fluorescence studies (Buscemi et al., 2001).
Anticancer Research
Research into oxadiazole derivatives has also extended into anticancer applications. Novel oxadiazoles and trifluoromethylpyridines, structurally related to natural products, have been synthesized and assessed for their in vitro anti-cancer activity. This research offers a promising avenue for the development of new anticancer drugs, highlighting the compound's potential in medical research (Maftei et al., 2016).
Molecular Docking and Drug Design
Further studies have applied molecular docking techniques to assess the biological activities of oxadiazole derivatives. For instance, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents demonstrate the utility of these compounds in drug design and discovery processes. This research underscores the role of oxadiazole derivatives in developing new therapeutic agents (Katariya et al., 2021).
Propiedades
IUPAC Name |
N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(oxolan-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-2-20(10-14-7-4-8-21-14)11-15-18-16(19-22-15)12-5-3-6-13(17)9-12/h3,5-6,9,14H,2,4,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIIDUAOXMFROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCO1)CC2=NC(=NO2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B4591251.png)
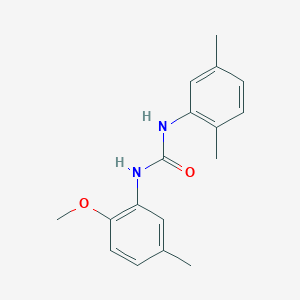
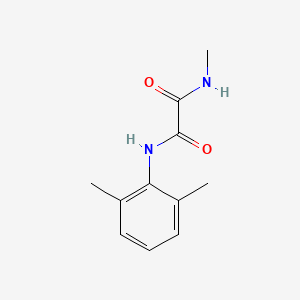
![N-(3-chlorophenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carboxamide](/img/structure/B4591278.png)
![1-PHENYL-3-(TRIFLUOROMETHYL)-N~5~-[3-(TRIFLUOROMETHYL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4591283.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B4591292.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4591300.png)
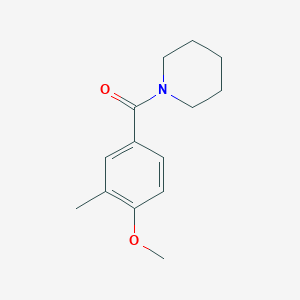
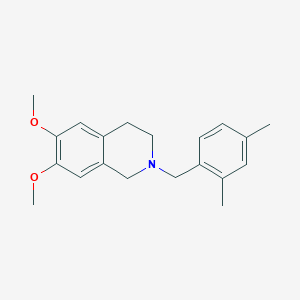
![3-({[1-(4-isopropylphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4591319.png)
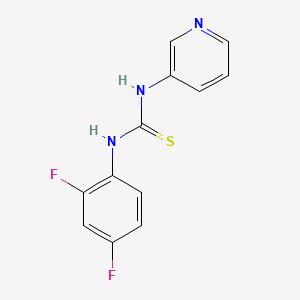
![4-chloro-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B4591335.png)
![N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide](/img/structure/B4591348.png)

